molecular formula C14H11FN6S B11047430 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047430
M. Wt: 314.34 g/mol
InChI Key: WCPOAXNMDIFLJE-UHFFFAOYSA-N
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Description

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. This compound features a unique structure combining a pyrazole ring, a fluorophenyl group, and a triazolo-thiadiazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.

    Construction of the Triazolo-Thiadiazole Core: This step involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile, such as a nitrile or an isothiocyanate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially yielding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

Biologically, 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the fluor

Properties

Molecular Formula

C14H11FN6S

Molecular Weight

314.34 g/mol

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H11FN6S/c1-8-7-11(20(2)18-8)13-19-21-12(16-17-14(21)22-13)9-3-5-10(15)6-4-9/h3-7H,1-2H3

InChI Key

WCPOAXNMDIFLJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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